![molecular formula C12H10N4O3 B15218257 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid CAS No. 63271-77-2](/img/structure/B15218257.png)
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is a chemical compound that belongs to the class of aminopyrimidine derivatives This compound is characterized by the presence of a benzoic acid moiety linked to an aminopyrimidine group through a carbamoyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the aminopyrimidine core, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves several key steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness . Similarly, its antiplasmodial activity is linked to its effect on Plasmodium falciparum, the parasite responsible for malaria .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog that lacks the benzoic acid moiety.
2-[(2-Hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one: Another aminopyrimidine derivative with different substituents.
Uniqueness
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is unique due to its specific combination of the aminopyrimidine and benzoic acid moieties. This structural arrangement imparts distinct chemical and biological properties that are not observed in simpler analogs.
Propiedades
Número CAS |
63271-77-2 |
|---|---|
Fórmula molecular |
C12H10N4O3 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H10N4O3/c13-12-14-6-5-9(16-12)15-10(17)7-3-1-2-4-8(7)11(18)19/h1-6H,(H,18,19)(H3,13,14,15,16,17) |
Clave InChI |
GCYLNMCKYANISV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


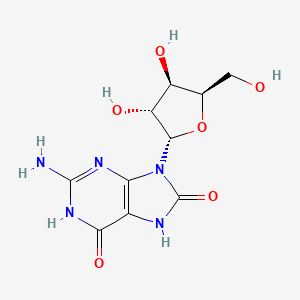

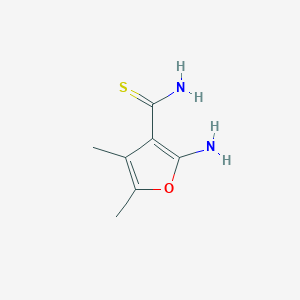
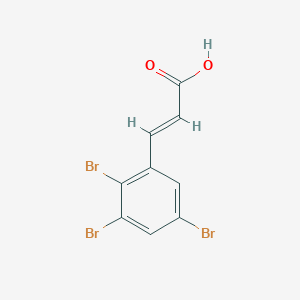
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
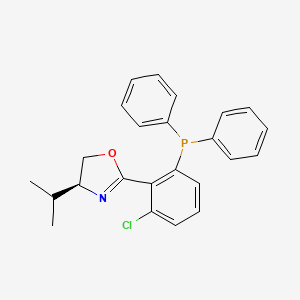
![2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B15218237.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)

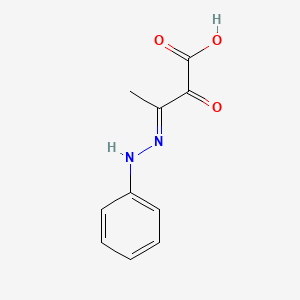
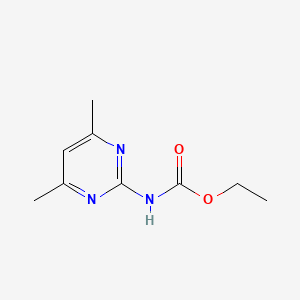
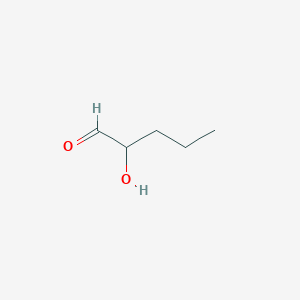
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)

